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Compound of Interest

Compound Name: 2,3,5-Trichloroisonicotinamide

CAS No.: 70593-53-2

Cat. No.: B1532560

Get Quote

Target Class: NAD⁺-Dependent Deacetylases (Sirtuins) & ADP-Ribosyltransferases Compound

CAS: 70593-53-2 Molecular Weight: ~225.46 g/mol [1]

Introduction & Mechanism of Action
Chemical Context
2,3,5-Trichloroisonicotinamide is a structural analog of Nicotinamide (NAM). In NAD⁺-

dependent enzymology, NAM is not just a reaction product but a potent non-competitive

inhibitor that can reverse the reaction intermediate. The introduction of chlorine atoms at the 2,

3, and 5 positions of the pyridine ring creates a steric and electronic variant that:

Increases Lipophilicity: Enhances membrane permeability compared to NAM.

Alters pKa: The electron-withdrawing chlorines reduce the basicity of the pyridine nitrogen,

potentially affecting its coordination within the enzyme active site.

Modulates Binding Affinity: It probes the "C-pocket" or nicotinamide-binding subsite of

Sirtuins (SIRT1-7).
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Mechanism of Inhibition
The primary mechanism for isonicotinamide derivatives against Sirtuins is Base Exchange

Inhibition.

Reaction: Enzyme + Acetylated Peptide + NAD⁺ ⇌ Deacetylated Peptide + O-Acetyl-ADP-

Ribose + Nicotinamide.

Inhibition: 2,3,5-Trichloroisonicotinamide competes with the released Nicotinamide to re-

bind to the enzyme-ADP-ribose intermediate. This forces the reaction backward

(regeneration of NAD⁺), effectively inhibiting deacetylation.

Kinetic Signature: This typically manifests as Mixed-type non-competitive inhibition with

respect to NAD⁺ and the acetylated substrate.

Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing the inhibition kinetics, from

stock preparation to Ki determination.
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Compound: 2,3,5-Trichloroisonicotinamide
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Caption: Step-by-step workflow for characterizing 2,3,5-Trichloroisonicotinamide inhibition

kinetics.
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Detailed Protocol: Sirtuin Inhibition Assay
This protocol uses a Fluorogenic Substrate Assay (e.g., p53-AMC or equivalent acetylated

peptide-AMC). The release of the fluorophore (AMC) is proportional to deacetylase activity.

Reagents & Equipment
Enzyme: Recombinant Human SIRT1 (or SIRT2/3).

Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

Cofactor: NAD⁺ (prepare fresh, unstable in solution).

Inhibitor: 2,3,5-Trichloroisonicotinamide (Solid).

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).

Stock Preparation (Critical Step)
Due to the three chlorine atoms, this compound has low aqueous solubility.

Weigh ~5 mg of 2,3,5-Trichloroisonicotinamide.

Dissolve in 100% DMSO to create a 50 mM or 100 mM Master Stock.

Vortex vigorously for 2 minutes. Sonicate if necessary to ensure complete dissolution.

Note: Keep final DMSO concentration in the assay <1% (v/v) to avoid enzyme denaturation.

Protocol Steps
Phase 1: IC50 Determination (Range Finding)

Prepare Dilution Plate: Create a 10-point serial dilution (1:3) of the inhibitor in Assay Buffer

(with constant 1% DMSO). Range: 0.1 µM to 1000 µM.

Enzyme Mix: Dilute SIRT1 enzyme to 2x final concentration (e.g., 10 ng/µL) in buffer.
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Substrate Mix: Prepare 2x mix of Peptide (50 µM) and NAD⁺ (500 µM).

Reaction:

Add 25 µL Inhibitor (or DMSO control) to wells.

Add 25 µL Enzyme Mix. Incubate 10 min at 25°C (Pre-incubation allows inhibitor binding).

Add 50 µL Substrate Mix to start reaction.

Read: Measure Kinetic Fluorescence every 2 min for 60 min.

Calculate: Plot Initial Velocity (RFU/min) vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response

equation to find IC50.

Phase 2: Mode of Inhibition (Mechanism)
To determine how it inhibits (Competitive vs. Non-competitive), you must vary the substrate

concentration.

Experiment [Inhibitor] (Fixed) [NAD⁺] (Variable) Peptide (Fixed)

Curve A 0 µM (DMSO)
0, 25, 50, 100, 250,

500, 1000 µM

Saturating (e.g., 100

µM)

Curve B 0.5 × IC50
0, 25, 50, 100, 250,

500, 1000 µM
Saturating

Curve C 1.0 × IC50
0, 25, 50, 100, 250,

500, 1000 µM
Saturating

Curve D 2.0 × IC50
0, 25, 50, 100, 250,

500, 1000 µM
Saturating

Repeat the matrix varying Peptide concentration while keeping NAD⁺ saturating if Peptide

competition is suspected.

Data Analysis & Interpretation
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Lineweaver-Burk Plot Analysis
Plot 1/V (y-axis) vs. 1/[NAD⁺] (x-axis) for each Inhibitor concentration.

Competitive Inhibition (Base Exchange): Lines intersect at the Y-axis (Vmax is unchanged,

Km increases). This suggests the inhibitor binds to the active site, competing with

Nicotinamide exchange.

Non-Competitive Inhibition: Lines intersect at the X-axis (Km is unchanged, Vmax

decreases).

Mixed Inhibition: Lines intersect in the second quadrant (Both Km and Vmax change). This is

common for chlorinated nicotinamides due to allosteric effects or altering the reaction

equilibrium.

Ki Calculation
Use the Cheng-Prusoff Equation adapted for the specific mechanism determined above. For

Competitive Inhibition:

For Non-Competitive:

Expected Results Table (Template)
Parameter

Control
(DMSO)

Low [I] High [I] Trend

Vmax (RFU/min) 100% ~80% ~40%

Decreases (if

Mixed/Non-

comp)

Km (NAD⁺, µM) ~50 µM ~75 µM ~150 µM

Increases (if

Competitive/Mixe

d)

R² (Fit) >0.98 >0.98 >0.98
Check for

linearity

Troubleshooting & Critical Considerations
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Solubility Crash: The trichloro-group makes the compound hydrophobic. If you see

precipitation in the assay buffer (cloudiness), reduce the stock concentration or increase

DMSO to 2% (validate enzyme tolerance first).

Inner Filter Effect: Chlorinated pyridines can absorb UV light. If using a UV-based assay

(e.g., NADH depletion at 340 nm), run a "No Enzyme" control with inhibitor to subtract

background absorbance. Fluorescence assays (AMC release) are preferred to avoid this

artifact.

Order of Addition: Always pre-incubate the enzyme with the inhibitor before adding NAD⁺.

This allows the inhibitor to access the "C-pocket" before the catalytic cycle begins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1532560/docs#application-note-kinetic-
characterization-of-2-3-5-trichloroisonicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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